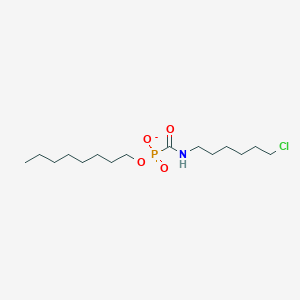
3,6-Bis(4-bromophenyl)-1-oxopyridazin-1-ium-2(1H)-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(4-bromophenyl)-1-oxopyridazin-1-ium-2(1H)-olate is a heterocyclic compound with significant potential in various scientific fields. This compound features a pyridazine ring substituted with bromophenyl groups, making it a valuable scaffold for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(4-bromophenyl)-1-oxopyridazin-1-ium-2(1H)-olate typically involves the condensation of appropriate bromophenyl-substituted precursors with pyridazine derivatives. One common method includes the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization with a suitable diketone under acidic conditions . The reaction is usually carried out in solvents like ethanol or acetic acid at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(4-bromophenyl)-1-oxopyridazin-1-ium-2(1H)-olate undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The pyridazine ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming new heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted pyridazine derivatives, oxidized or reduced forms of the compound, and various cycloadducts depending on the specific reaction conditions .
Scientific Research Applications
3,6-Bis(4-bromophenyl)-1-oxopyridazin-1-ium-2(1H)-olate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 3,6-Bis(4-bromophenyl)-1-oxopyridazin-1-ium-2(1H)-olate involves its interaction with specific molecular targets. The bromophenyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. The pyridazine ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the active sites of target proteins .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group but differs in the core structure, featuring an isoxazole ring instead of a pyridazine ring.
3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine: Another similar compound with a pyrazole ring, exhibiting different chemical properties and applications.
Uniqueness
3,6-Bis(4-bromophenyl)-1-oxopyridazin-1-ium-2(1H)-olate is unique due to its pyridazine core, which imparts distinct electronic and steric properties.
Properties
CAS No. |
62260-23-5 |
|---|---|
Molecular Formula |
C16H10Br2N2O2 |
Molecular Weight |
422.07 g/mol |
IUPAC Name |
3,6-bis(4-bromophenyl)-2-oxidopyridazin-1-ium 1-oxide |
InChI |
InChI=1S/C16H10Br2N2O2/c17-13-5-1-11(2-6-13)15-9-10-16(20(22)19(15)21)12-3-7-14(18)8-4-12/h1-10H |
InChI Key |
FZEFAOQAIPCSDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C([N+](=O)N2[O-])C3=CC=C(C=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4'-Iodo[1,1'-biphenyl]-3-amine](/img/structure/B14532362.png)
![3,5-Heptanedione, 4-[8-(2-chloro-4-methoxyphenoxy)octyl]-](/img/structure/B14532364.png)

![Phenol, 2-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14532400.png)




![3-[3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14532433.png)



![Ethyl 2-oxo-2-[(trimethylsilyl)oxy]-2lambda~5~-diazene-1-carboxylate](/img/structure/B14532467.png)
